7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one
Description
7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one is a substituted derivative of the parent compound 1,4-dioxaspiro[4.5]decan-8-one, a bifunctional spirocyclic ketone widely used in organic synthesis.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
7-ethyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C10H16O3/c1-2-8-7-10(4-3-9(8)11)12-5-6-13-10/h8H,2-7H2,1H3 |
InChI Key |
AZQSIJKGIGISGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCC1=O)OCCO2 |
Origin of Product |
United States |
Biological Activity
7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one, also known as 1,4-Dioxaspiro[4.5]decan-8-one (CAS Number 4746-97-8), is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a biochemical reagent. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 156.18 g/mol
- Melting Point : 70-73 °C
- Boiling Point : 268.3 °C at 760 mmHg
- Density : 1.2±0.1 g/cm³
Synthesis
Synthesis methods for 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one include various catalytic reactions yielding high purity and yield percentages. For example:
- Using triethylmethylammonium chloride at 50 °C yielded a 96% purity.
- Reactions involving potassium peroxymonosulfate in ethyl acetate at 70 °C also resulted in an 86% yield .
Inhibition of SMYD Proteins
Recent studies have highlighted the role of 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one as an inhibitor of SMYD proteins (specifically SMYD2 and SMYD3). These proteins are implicated in various cancers due to their role in gene transcription regulation and epigenetics. The compound has shown promise in:
- Inhibiting SMYD3 activity , which is associated with tumorigenesis .
- Potential therapeutic applications for treating cancers responsive to SMYD inhibition .
Study on Analgesic Properties
A research study investigated the analgesic properties of derivatives of 1,4-Dioxaspiro[4.5]decan-8-one, demonstrating that certain modifications to the compound could enhance its efficacy as a pain reliever . This study indicates potential applications beyond oncology.
Evaluation of Biological Potency
A comparative analysis of various compounds similar to 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one revealed that its structural features allow it to act as a potent Michael acceptor, which is crucial for biological activity against specific targets .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key data for 1,4-dioxaspiro[4.5]decan-8-one and its derivatives:
Key Observations:
- Steric Effects : The ethyl group is larger than methyl and fluoro substituents, likely increasing steric hindrance and reducing reactivity in nucleophilic additions compared to smaller groups .
- Melting Point : The ethyl derivative is expected to have a lower melting point than the base compound (74–76°C) due to reduced crystallinity from the bulky substituent .
Stereochemical Considerations
- Enantioselective Synthesis: Fluorination at the 7-position achieves 94% enantiomeric excess (ee) using organocatalysis . Ethyl substitution may introduce chirality, necessitating asymmetric methods for controlled synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
